molecular formula C22H24N4O3 B11027873 3'-(3-morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(3-morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11027873
M. Wt: 392.5 g/mol
InChI Key: KXNVHSUFEUSDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and quinazoline moiety, which are both significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinazoline Formation: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzonitrile with formamide.

    Spiro Compound Formation: The spiro linkage is formed by reacting the indole and quinazoline intermediates under specific conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the quinazoline ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives of the quinazoline ring.

    Substitution: Substituted derivatives at the activated positions.

Scientific Research Applications

Chemistry

In chemistry, 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The indole and quinazoline moieties are known for their interactions with various biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Compounds containing indole and quinazoline structures have shown promise in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinazoline ring can inhibit tyrosine kinases. These interactions can modulate various signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione
  • N-(3-morpholin-4-ylpropyl)-1H-indole-3-carboxamide
  • N-(3-morpholin-4-ylpropyl)-1H-indazol-3-amine

Uniqueness

The uniqueness of 3’-(3-morpholin-4-ylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its spiro linkage, which imparts distinct chemical and biological properties. This spiro structure can enhance the compound’s stability and its ability to interact with multiple biological targets, making it a versatile molecule in scientific research and industrial applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3'-(3-morpholin-4-ylpropyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C22H24N4O3/c27-20-16-6-1-3-8-18(16)24-22(17-7-2-4-9-19(17)23-21(22)28)26(20)11-5-10-25-12-14-29-15-13-25/h1-4,6-9,24H,5,10-15H2,(H,23,28)

InChI Key

KXNVHSUFEUSDHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.